molecular formula C13H12ClFN4O B2960384 2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide CAS No. 1396685-41-8

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide

Cat. No.: B2960384
CAS No.: 1396685-41-8
M. Wt: 294.71
InChI Key: NZNGJYYIKASWFZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide is a useful research compound. Its molecular formula is C13H12ClFN4O and its molecular weight is 294.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

Research into the bioactivity of pyrimidine derivatives, such as those structurally related to 2-chloro-N-(2-(dimethylamino)pyrimidin-5-yl)-6-fluorobenzamide, has shown promising results in the realm of fungicidal activity. For instance, a study by Lü et al. (2015) developed 36 2-benzoyl pyrimidine derivatives through optimization processes, highlighting the significance of substituents like fluoride on the benzene ring and the dimethoxy group on the pyrimidine ring for maintaining or enhancing fungicidal activity against pathogens like cucumber powdery mildew Lü et al., 2015.

Structural Studies and Drug Design

The structural analysis of pyrimidine compounds plays a crucial role in the development of pharmaceuticals. Rajam et al. (2017) explored the crystalline forms of 4-amino-5-chloro-2,6-dimethylpyrimidine and its salts, revealing insights into tautomeric forms and hydrogen bonding that could influence drug design and molecular recognition processes critical in drug action Rajam et al., 2017.

Anticancer and Antiproliferative Activity

A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide by Huang et al. (2020) demonstrated notable antiproliferative activities against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells. The research highlights the compound's potential as an anticancer agent, supported by crystal structure determination, density functional theory (DFT) analysis, and molecular docking studies to elucidate its mechanism of action Huang et al., 2020.

Novel Radioligands for PET Imaging

In the context of developing imaging agents, Fujinaga et al. (2012) synthesized novel positron emission tomography (PET) ligands based on the pyrido[2,3-d]pyrimidine scaffold. Their work demonstrates the utility of these compounds in brain imaging, particularly for targeting metabotropic glutamate receptor type 1 (mGluR1), showcasing the broader applicability of pyrimidine derivatives in biomedical imaging and neuroscience research Fujinaga et al., 2012.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O/c1-19(2)13-16-6-8(7-17-13)18-12(20)11-9(14)4-3-5-10(11)15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNGJYYIKASWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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